Diethylsilane is a popular precursor for depositing thin films of silicon using chemical vapor deposition (CVD) techniques []. In CVD, a volatile compound like diethylsilane is introduced into a chamber containing a substrate. The diethylsilane decomposes on the substrate's surface, releasing silicon atoms that form a thin film. This process allows for the controlled deposition of silicon films with desired properties, making it valuable for research in microelectronics and other fields [].
Diethylsilane can be used as a probe molecule to study the surface chemistry of silicon. Researchers can investigate how diethylsilane interacts with different silicon surfaces, providing insights into the fundamental mechanisms of adsorption and reaction on silicon []. This knowledge is crucial for developing new materials and processes involving silicon-based devices.
Diethylsilane, with the chemical formula , is an organosilicon compound that features a silicon atom bonded to two ethyl groups and two hydrogen atoms. It has a molecular weight of approximately 88.23 g/mol and is classified as a silane. Diethylsilane is notable for its versatility in various
Diethylsilane acts as a reducing agent by donating a hydride ion (H-) from the Si-H bond to the target molecule. The silicon atom, with its lower electronegativity, weakens the Si-H bond compared to other metal hydrides, allowing for a more controlled transfer of the hydride and preventing over-reduction [].
These reactions showcase its reactivity and potential for transformation into more complex organosilicon compounds .
Diethylsilane can be synthesized through several methods:
These methods highlight the compound's accessibility for synthesis in both academic and industrial settings .
Diethylsilane finds applications in various fields, including:
Its unique properties make it suitable for creating materials with specific performance characteristics .
Studies on the interactions of diethylsilane with other compounds are crucial for understanding its behavior in different chemical environments. For instance, its reactivity with various oxidizing agents has been documented, indicating potential pathways for transformation into useful derivatives. Additionally, investigations into its interactions with metal catalysts reveal insights into its role in facilitating
Diethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dimethylsilane | More volatile; used primarily in silicone production. | |
Trimethylsilane | Highly reactive; used in organometallic chemistry. | |
Phenylsilane | Contains an aromatic group; used in polymer synthesis. |
Diethylsilane is unique due to its balanced hydrophobicity and reactivity compared to other silanes. Its two ethyl groups provide a different steric environment than methyl or phenyl groups found in similar compounds, affecting its physical properties and reactivity profiles significantly. This makes it particularly useful in applications requiring specific silicone characteristics while maintaining stability under various conditions .
Diethylsilane possesses a tetrahedral molecular geometry centered around the silicon atom, consistent with sp³ hybridization of the central silicon [1] [2]. The molecular formula C₄H₁₂Si indicates the presence of four carbon atoms from two ethyl groups, twelve hydrogen atoms (including two directly bonded to silicon), and one silicon atom [1] [2]. The compound's IUPAC standard InChIKey is UCXUKTLCVSGCNR-UHFFFAOYSA-N, providing a standardized digital representation of the chemical structure [1] [2].
The silicon-hydrogen bonds in diethylsilane exhibit distinctive characteristics that influence the compound's reactivity patterns. The silicon atom forms four covalent bonds: two Si-C bonds with the ethyl groups and two Si-H bonds [2]. The Si-H bonds are particularly reactive due to the electronegativity difference between silicon and hydrogen, making them susceptible to nucleophilic attack and hydrolysis reactions [3] [4]. The molecular structure can be represented by the SMILES notation CC[SiH2]CC, which illustrates the connectivity of atoms within the molecule [2].
The bond angles around the tetrahedral silicon center approximate 109.5°, though slight deviations may occur due to steric interactions between the ethyl substituents [1]. The compound exhibits a molecular weight of 88.22 g/mol, which is consistent across multiple authoritative sources [1] [2] [5]. Alternative nomenclature for this compound includes "silane, diethyl-" and "3-silapentane," reflecting different systematic naming conventions [1] [2] [5].
Diethylsilane exhibits distinctive thermal characteristics that are fundamental to its handling and application. The compound possesses an exceptionally low melting point of -132°C, indicating weak intermolecular forces and high molecular mobility at low temperatures [5] [6]. This property contributes to its liquid state under standard atmospheric conditions.
The boiling point of diethylsilane is 56°C at atmospheric pressure, as confirmed by multiple independent sources [2] [7] [5]. This relatively low boiling point, combined with the wide liquid range of 188°C (from melting to boiling point), makes the compound highly volatile and suitable for vapor-phase applications. The National Institute of Standards and Technology reports the boiling point as 329 K (56°C), providing additional verification of this critical thermal parameter [8] [7].
Temperature-programmed desorption studies have shown that diethylsilane undergoes thermal decomposition at elevated temperatures. Research indicates that ethylene desorption from adsorbed diethylsilane occurs at approximately 616 K (343°C) through β-hydride elimination mechanisms [9]. This thermal decomposition pathway becomes significant at temperatures well above the normal boiling point, indicating reasonable thermal stability under typical handling conditions.
The spectroscopic properties of diethylsilane provide valuable insights into its molecular structure and bonding characteristics. Mass spectrometry data reveals characteristic fragmentation patterns with prominent peaks at m/z values of 58 (base peak), 59, 87, and 88, corresponding to various molecular fragments and the molecular ion [10]. The molecular ion peak at m/z 88 confirms the molecular weight determination.
Nuclear magnetic resonance spectroscopy data for related silane compounds indicates that ²⁹Si NMR chemical shifts for diethylsilane derivatives typically appear in the range characteristic of tetracoordinate silicon environments [11]. The presence of Si-H bonds in the molecule would be expected to show characteristic coupling patterns in both ¹H and ²⁹Si NMR spectra, though specific NMR data for diethylsilane was not extensively detailed in the available literature.
Infrared spectroscopy of silane compounds typically shows characteristic Si-H stretching vibrations in the region around 2100-2200 cm⁻¹ [12] [13]. For diethylsilane, the presence of two Si-H bonds would be expected to produce distinctive absorption bands in this region, along with C-H stretching vibrations from the ethyl groups at higher frequencies around 2800-3000 cm⁻¹.
Diethylsilane demonstrates excellent solubility characteristics with organic solvents while showing reactive behavior toward aqueous systems. The compound is completely miscible with tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene [5] [3] [4]. This broad solubility profile in both ethereal and aromatic solvents reflects the compound's organic character and relatively nonpolar nature.
The complete miscibility with ethereal solvents such as tetrahydrofuran and diethyl ether is particularly significant for synthetic applications, as these solvents are commonly employed in organometallic and organosilicon chemistry [5] [4]. The compatibility with 1,4-dioxane extends the utility of diethylsilane to reactions requiring coordinating solvents with different properties than simple ethers.
However, diethylsilane exhibits a hydrolytic sensitivity rating of 3, indicating that it reacts with aqueous base solutions [5] [3]. This reactivity toward water and basic conditions is attributed to the susceptibility of the Si-H bonds to nucleophilic attack by hydroxide ions, leading to the formation of silanol species and hydrogen gas evolution. The compound's behavior in aqueous systems must be carefully considered in applications where moisture exposure is possible.
The silicon-hydrogen bonds in diethylsilane represent the most reactive sites within the molecule, exhibiting susceptibility to various chemical transformations. These bonds demonstrate characteristic reactivity toward nucleophilic species, particularly in the presence of transition metal catalysts [14] [15]. The Si-H bonds serve as hydride sources in reduction reactions and can undergo oxidative addition reactions with suitable metal complexes.
Research has demonstrated that diethylsilane can participate in dehydrogenative coupling reactions with alcohols under appropriate catalytic conditions [16]. In these reactions, the Si-H bonds are activated to form silyl ether products with the concurrent evolution of hydrogen gas. Studies indicate that alkali metal catalysts can facilitate such transformations, with diethylsilane showing conversion to products like diethyldimethoxysilane when treated with methanol under catalytic conditions [16].
The compound exhibits significant reactivity in surface chemistry applications, as evidenced by studies on silicon surface modification. When exposed to silicon surfaces at elevated temperatures, diethylsilane undergoes dissociative chemisorption to form surface-bound ethyl groups [9] [17]. Temperature-programmed desorption experiments reveal that these surface species undergo β-hydride elimination at approximately 343°C, producing ethylene and hydrogen as desorption products [9].
Mechanistic studies of Si-H bond activation reveal that diethylsilane can interact with metal-thiolate complexes through cooperative activation pathways [15]. These investigations suggest that the Si-H bonds can be heterolytically cleaved through metal-ligand cooperation, forming silyl-thioruthenium hydride intermediates that demonstrate the versatile reactivity of the Si-H functionality.
Diethylsilane demonstrates reasonable thermal stability under normal handling conditions but undergoes decomposition at elevated temperatures through well-characterized pathways. The compound remains stable at its boiling point of 56°C and can be handled safely at moderate temperatures without significant decomposition [5] [6]. However, thermal decomposition becomes increasingly important at temperatures exceeding 300°C.
Computational studies on silane thermal decomposition mechanisms indicate that branched silanes like diethylsilane undergo initial decomposition through several competing pathways [18]. The primary mechanisms include 1,2-hydrogen shift reactions, hydrogen elimination processes, and homolytic dissociation reactions. At moderate temperatures, the predominant pathway involves 1,2-hydrogen shift followed by silylene insertion reactions [18].
The thermal stability of diethylsilane is influenced by its degree of branching compared to linear silane compounds. Research suggests that the apparent rates of thermal decomposition become dependent on the degree of branching, with more highly substituted silanes showing different decomposition kinetics [18]. At elevated temperatures approaching 650°C, homolytic dissociation becomes the rate-determining step for decomposition processes.
Studies on surface reactions of diethylsilane provide additional insights into thermal stability parameters. When adsorbed on germanium surfaces, diethylsilane shows thermal decomposition through β-hydride elimination of the ethyl groups at temperatures around 343°C [9]. This surface-mediated decomposition pathway provides a lower-temperature route for thermal breakdown compared to gas-phase decomposition mechanisms.
Flammable;Irritant